(Z)-2,2-Dimethyl-4-((octadec-9-en-1-yloxy)methyl)-1,3-dioxolane
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Overview
Description
(Z)-2,2-Dimethyl-4-((octadec-9-en-1-yloxy)methyl)-1,3-dioxolane is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2-Dimethyl-4-((octadec-9-en-1-yloxy)methyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with octadec-9-en-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions and improved efficiency. The purification process can also be optimized using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-2,2-Dimethyl-4-((octadec-9-en-1-yloxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Oxidation of this compound can yield oxides or peroxides.
Reduction: Reduction can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(Z)-2,2-Dimethyl-4-((octadec-9-en-1-yloxy)methyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of (Z)-2,2-Dimethyl-4-((octadec-9-en-1-yloxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-Octadec-9-en-1-yl methylglycinate: Another compound with a similar octadec-9-en-1-yloxy group.
9-Octadecen-1-ol, (Z)-: A compound with a similar long-chain alkene structure.
Uniqueness
(Z)-2,2-Dimethyl-4-((octadec-9-en-1-yloxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring structure combined with the long-chain octadec-9-en-1-yloxy group. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C24H46O3 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2,2-dimethyl-4-[[(Z)-octadec-9-enoxy]methyl]-1,3-dioxolane |
InChI |
InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h11-12,23H,4-10,13-22H2,1-3H3/b12-11- |
InChI Key |
ONGCAPZNZXGPGB-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC1COC(O1)(C)C |
Origin of Product |
United States |
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